2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde
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Overview
Description
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is a derivative of isonicotinaldehyde, featuring a chloro substituent at the second position and a dimethoxymethyl group at the third position on the pyridine ring.
Scientific Research Applications
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure the selective chlorination at the desired position .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 2-Chloro-3-(dimethoxymethyl)isonicotinic acid.
Reduction: 2-Chloro-3-(dimethoxymethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The chloro and dimethoxymethyl groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
Uniqueness
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
IUPAC Name |
2-chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-5,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWHAJZDHAOLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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